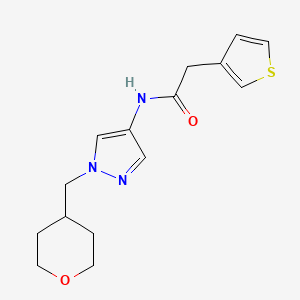

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c19-15(7-13-3-6-21-11-13)17-14-8-16-18(10-14)9-12-1-4-20-5-2-12/h3,6,8,10-12H,1-2,4-5,7,9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEGUQMTVCDKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)CC3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-thiophen-3-ylacetamide, is a pyrazole-bearing compound. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. The primary targets of this compound are likely to be the causative agents of leishmaniasis (Leishmania strains) and malaria (Plasmodium strains).

Mode of Action

The compound interacts with its targets, causing significant changes in their biological functions. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. This suggests that the compound may inhibit the growth and proliferation of Leishmania strains.

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their death or inhibition of growthGiven its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of leishmania and plasmodium strains.

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability.

Result of Action

The compound’s action results in the inhibition of the growth and proliferation of Leishmania and Plasmodium strains, thereby exhibiting antileishmanial and antimalarial activities. For instance, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively.

Biological Activity

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring , a tetrahydro-2H-pyran moiety , and a thiophene group , which contribute to its unique properties. The synthesis typically involves multiple steps, including:

- Formation of the Tetrahydro-2H-pyran Ring : This can be achieved through cyclization of dihydroxy compounds.

- Synthesis of the Pyrazole Ring : This is often done via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds.

- Coupling Reactions : The final product is formed by coupling the pyrazole and tetrahydropyran rings using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. These properties may be attributed to the presence of the pyrazole ring, which is known for its ability to scavenge free radicals .

Enzyme Inhibition

Studies have shown that related compounds can inhibit key enzymes such as alpha-amylase, demonstrating potential for managing conditions like diabetes. For example, IC50 values for similar pyrazole derivatives have been reported in the range of to mg/mL, indicating strong enzyme inhibition compared to standard controls .

Anti-inflammatory Effects

The anti-inflammatory properties of related pyrazole compounds have been documented extensively. One study demonstrated that certain derivatives could reduce carrageenan-induced paw edema in animal models, suggesting potential therapeutic applications in managing inflammatory diseases . The mechanism likely involves modulation of nitric oxide pathways and other inflammatory mediators.

Study on Antinociceptive Effects

A recent study evaluated the analgesic effects of pyrazole derivatives, revealing that they significantly reduced pain responses in rodent models. The analgesic activity was linked to interactions with the NO/cGMP pathway, which is crucial for pain modulation .

Antifungal Activity

Another investigation assessed the antifungal properties of pyrazole-tetrazole hybrid compounds, finding them effective against several fungal strains with inhibition zones ranging from 12 to 16 mm. This suggests that this compound may also possess antifungal potential .

Research Findings Summary Table

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of pyrazole, including this compound, exhibit significant antiviral properties against various viruses. For instance, compounds similar to N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide have shown efficacy against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV) .

Case Study: Antiviral Efficacy

A study demonstrated that pyrazole derivatives can inhibit viral replication effectively. The compound displayed an EC₅₀ value of 0.02 µM against HIV, indicating strong antiviral activity .

Drug Design and Development

The compound's unique structure makes it a valuable candidate in drug design for targeting specific biological pathways. Its ability to modulate enzyme activity and interact with biological receptors is under investigation.

Case Study: Structure-Based Drug Design

In a structure-based optimization study, compounds derived from similar frameworks were shown to improve binding affinity to target proteins significantly . This suggests that this compound could be optimized further for enhanced therapeutic effects.

Pharmacological Insights

The pharmacological profile of this compound indicates its potential use in treating viral infections and possibly other diseases through modulation of biological pathways. The thiophene and pyrazole moieties contribute to its bioactivity by enhancing solubility and bioavailability.

Toxicity and Safety Profile

While exploring the applications of this compound, it is crucial to assess its toxicity. Preliminary studies suggest a favorable safety profile; however, comprehensive toxicological evaluations are necessary before clinical application.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, including:

Acetylation : Using acetic anhydride or acetyl chloride under controlled pH and temperature to introduce the acetamide group .

Coupling reactions : Combining tetrahydro-2H-pyran-4-ylmethyl and thiophen-3-yl moieties via nucleophilic substitution or metal-catalyzed cross-coupling. Inert atmospheres (e.g., N₂) and solvents like DMF are critical to minimize side reactions .

Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by TLC .

- Optimization : Adjusting temperature (e.g., 60–80°C for acetylation) and stoichiometric ratios (e.g., 1.2:1 molar excess of acylating agents) improves yields .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Key techniques :

- 1H/13C NMR : Assigns protons and carbons in the pyran, pyrazole, and thiophene rings. For example, pyran methylene protons appear at δ 3.5–4.0 ppm .

- IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and thiophene C-S bonds (~680 cm⁻¹) .

- LC-MS/HPLC : Validates molecular weight (e.g., [M+H]+ peak) and purity (>98%) .

- Cross-validation : Elemental analysis (C, H, N) resolves ambiguities in complex spectra .

Q. What structural features of this compound influence its reactivity?

- Critical motifs :

- Tetrahydro-2H-pyran : Enhances solubility and steric bulk, affecting nucleophilic substitution rates .

- Thiophene ring : Electron-rich sulfur atoms participate in π-stacking interactions and redox reactions .

- Acetamide linker : Susceptible to hydrolysis under acidic/basic conditions, requiring pH control during synthesis .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Approach :

PASS algorithm : Predicts potential targets (e.g., kinase inhibition) based on structural analogs .

Molecular docking : Simulates binding to proteins (e.g., cytochrome P450) using AutoDock Vina. Docking scores <−7.0 kcal/mol suggest strong interactions .

- Validation : Compare predictions with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) to refine models .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Case example : Discrepancies in pyrazole ring conformation between NMR (solution state) and X-ray (solid state) data.

- Resolution :

Dynamic NMR : Assesses ring-flipping kinetics in solution .

SHELX refinement : High-resolution crystallography (R-factor < 0.05) clarifies static solid-state geometry .

Q. How do reaction conditions impact the regioselectivity of thiophene substitution?

- Experimental design :

- Solvent effects : Polar aprotic solvents (e.g., DMSO) favor electrophilic substitution at the thiophene 3-position .

- Catalysts : Pd(PPh₃)₄ increases cross-coupling efficiency (yield >80%) compared to CuI .

- Monitoring : In situ FTIR tracks reaction progress by C-Br bond disappearance (~500 cm⁻¹) .

Q. What are the challenges in studying this compound’s interactions with biological membranes?

- Methods :

Lipophilicity assays : LogP values (e.g., 2.1–2.5 via shake-flask) correlate with membrane permeability .

Surface plasmon resonance (SPR) : Measures binding kinetics to lipid bilayers (ka > 10⁴ M⁻¹s⁻¹ indicates rapid association) .

- Contradictions : Discrepancies between in silico predictions (e.g., high permeability) and ex vivo assays (low absorption) may arise from protein binding .

Notes

- Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., acetyl chloride reactions) .

- Characterization : Combine multiple techniques (e.g., NMR + XRD) to address structural ambiguities .

- Biological assays : Use positive controls (e.g., known kinase inhibitors) to validate activity screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.